2-Methyl-5-vinylpyridine

Description

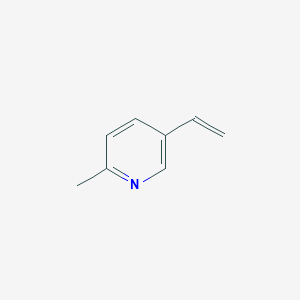

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOWMORERYNYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-86-2 | |

| Record name | Pyridine, 5-ethenyl-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059699 | |

| Record name | 2-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB] | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-methyl-5-vinyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358 °F at 760 mmHg (EPA, 1998), 181 °C | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F (EPA, 1998), 73.9 °C (Open cup) | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.18 [mmHg], 1.18 mm Hg @ 25 °C | |

| Record name | Pyridine, 2-methyl-5-vinyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear to faintly opalescent liquid | |

CAS No. |

140-76-1, 25038-86-2 | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-5-vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-vinylpyridine polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-ethenyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ET764YF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

6.3 °F Freezing point (anhydrous ) (EPA, 1998) | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-vinylpyridine: Core Physical and Chemical Properties

Introduction

2-Methyl-5-vinylpyridine (MVP), with the IUPAC name 5-ethenyl-2-methylpyridine, is a chemical compound that belongs to the pyridine family.[1] It is a clear to faintly opalescent liquid at room temperature.[1][2] This molecule is of significant interest in various industrial applications, primarily serving as a monomer for the production of resins, as an oil additive, an ore flotation agent, a dye acceptor, and a flocculating agent.[1][2][3] Its bifunctionality, stemming from the pyridine ring and the vinyl group, allows for a diverse range of chemical modifications and polymerizations, making it a versatile building block in organic synthesis and materials science. The polymer of this compound was also formerly utilized as a coating for medicine tablets.[1]

Physical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, storage, and application in various processes. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N | [1][4][5][6][7] |

| Molecular Weight | 119.16 g/mol | [1][4][6][7] |

| Appearance | Clear to faintly opalescent liquid | [1][2] |

| Boiling Point | 175.5 - 181 °C | [2][5] |

| Melting/Freezing Point | -14.3 °C (Anhydrous) | [1] |

| Density | 0.954 g/cm³ | [5] |

| Refractive Index | 1.5400 - 1.5454 at 20 °C | [1] |

| Vapor Pressure | 1.18 mmHg | [1][3] |

| Flash Point | 56.6 - 74 °C | [2][5] |

| pKa (conjugate acid) | 5.67 | [1] |

| Solubility | 27.5 g/L in water | [8] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both a pyridine and a vinyl compound. The pyridine ring, with its nitrogen atom, imparts basic properties, allowing it to react with acids to form salts in exothermic reactions.[2] The vinyl group is susceptible to polymerization, which can also be exothermic.[2]

MVP is incompatible with strong oxidizers (such as chlorates, nitrates, peroxides), strong acids, strong bases, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Contact with strong reducing agents, like hydrides, may lead to the generation of flammable hydrogen gas.[2]

| Property | Description | Source |

| Reactivity with Acids | Neutralizes acids in exothermic reactions to form salts and water. | [2] |

| Polymerization | Can undergo exothermic polymerization. | [2] |

| Incompatibilities | Oxidizers, strong acids and bases, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides. | [2] |

| Reactivity with Reducing Agents | May generate flammable hydrogen gas in combination with strong reducing agents. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectrum : The IR spectrum of this compound is available and shows characteristic peaks for its functional groups.[1][7]

-

Mass Spectrometry (MS) : Mass spectral data, including GC-MS, is available for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR spectral data for this compound can be found in various databases.[1]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are summaries of key experimental methodologies.

Synthesis via Dehydrogenation of 2-Methyl-5-ethylpyridine

This method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine.[9]

Protocol:

-

Vapors of 2-methyl-5-ethylpyridine are passed over a dehydrogenation catalyst.[9]

-

The reaction is maintained at a temperature of approximately 700°C.[9]

-

The product, this compound, is then separated from any unreacted 2-methyl-5-ethylpyridine, typically by fractional distillation.[9] The unreacted starting material can be recycled.[9]

Synthesis from 2-Methylpyridine and Formaldehyde

Vinylpyridines can be produced by the condensation of a methylpyridine with formaldehyde.[1]

Protocol:

-

2-Methylpyridine is reacted with formaldehyde.[8]

-

This is followed by the dehydration of the resulting intermediate alcohol to yield 2-vinylpyridine.[8] A similar principle applies to the synthesis of this compound.

Synthesis via Wittig Reaction

A Wittig reaction provides another route to vinylpyridines.

Protocol:

-

A solution of a Wittig ylide is prepared.[10]

-

Paraformaldehyde is added to this solution at 0°C, and the mixture is stirred for 12 hours.[10]

-

The reaction is quenched with chilled water.[10]

-

The organic layer is separated, and the product is extracted from the aqueous layer.[10]

Visualizations

Synthesis Pathway of this compound

Caption: Dehydrogenation of 2-Methyl-5-ethylpyridine.

Experimental Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Relationship between Properties and Applications

Caption: Structure-application relationships.

References

- 1. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 140-76-1 [chemicalbook.com]

- 3. Pyridine, 2-methyl-5-vinyl - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. chemscene.com [chemscene.com]

- 7. Pyridine, 5-ethenyl-2-methyl- [webbook.nist.gov]

- 8. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 9. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

Synthesis of 2-Methyl-5-vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for 2-Methyl-5-vinylpyridine (2M5VP), a key monomer and intermediate in the pharmaceutical and polymer industries. This document details the core methodologies, presents quantitative data for comparison, and visualizes the synthetic pathways.

Dehydrogenation of 2-Methyl-5-ethylpyridine (MEP)

This method is a principal industrial route for the production of 2M5VP, involving the vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine.

Experimental Protocol

A continuous flow system is typically employed for the vapor-phase dehydrogenation of MEP.

Catalyst Preparation (Example: Ceric Oxide on Silica):

-

Dissolve 20 g of anhydrous ceric sulfate in 100 cc of hot water.

-

Heat 100 cc of small silica granules (sand-grain to pea size) to well above 100°C.

-

Spray the hot ceric sulfate solution onto the heated silica granules to coat them.

-

Calcine the coated granules in air at approximately 400-500°C for several hours.[1]

Dehydrogenation Procedure:

-

Vaporize 2-methyl-5-ethylpyridine, optionally mixing it with an equal volume of an inert gas such as carbon dioxide or nitrogen.[1]

-

Preheat the vapor mixture to about 500°C.[1]

-

Pass the hot vapor through a stainless-steel or steel tube reactor packed with the prepared catalyst.

-

Maintain the reactor temperature at approximately 700°C.[1] The optimal temperature aims to balance the reaction rate with the minimization of unwanted by-products.

-

The space velocity should be controlled, for example, at a range of 100-200 (defined as the total volume of gas at standard temperature and pressure per hour divided by the volume of the catalyst).[1]

-

Condense the vapors exiting the reactor. The resulting condensate will contain this compound along with unreacted 2-methyl-5-ethylpyridine.[1]

-

Separate 2M5VP from the unreacted MEP by fractional distillation. The recovered MEP can be recycled.

Quantitative Data

| Parameter | Value | Reference |

| Reactor Temperature | ~700°C | [1] |

| Feed Temperature | ~500°C | [1] |

| Catalyst Examples | Silica brick, Ceric Oxide, Tungstic Oxide | [1] |

| Inert Gas | Carbon Dioxide or Nitrogen (optional) | [1] |

| 2M5VP in Condensate | 25% - 40% | [1] |

| Space Velocity | 100 - 200 h⁻¹ | [1] |

Synthesis Pathway

Caption: Dehydrogenation of 2-Methyl-5-ethylpyridine.

Condensation of 2-Methylpyridine with Formaldehyde

This route can be performed as either a two-step or a single-step process. It involves the reaction of 2-methylpyridine (2-picoline) with formaldehyde.

Two-Step Experimental Protocol (Liquid Phase)

Step 1: Formation of 2-Hydroxyethyl Pyridine

-

Charge a high-pressure reactor with 2-methylpyridine and a 36% formaldehyde solution in a weight ratio of 1:0.03.[2]

-

Stir and heat the mixture to 130-160°C.[2]

-

Maintain the pressure at 0.5 MPa for 1 hour to yield a solution of 2-hydroxyethyl pyridine.[2]

Step 2: Dehydration to this compound

-

Slowly add the 2-hydroxyethyl pyridine solution to a dehydration vessel containing a 50% sodium hydroxide solution.[2]

-

Maintain the temperature at 90°C and react for 5 hours to obtain crude 2M5VP.[2]

-

Wash the crude product with a 95% sodium hydroxide solution for 5 hours, then separate the layers.[2]

-

Purify the washed crude product by fractional distillation at 90°C to obtain 2M5VP with a purity greater than 98.5%.[2]

One-Step Experimental Protocol (Vapor Phase)

Catalyst: 3 wt% Cs-ZSM-5 (SiO₂/Al₂O₃=30)[3]

Procedure:

-

React 2-methylpyridine with formaldehyde in the vapor phase.

-

The molar ratio of formaldehyde to 2-methylpyridine should be in the range of 1:1 to 4:1, with a 2:1 ratio being a specific example.[3]

-

Pass the reactants over the modified zeolite catalyst at a temperature between 200°C and 450°C (e.g., 300°C).[3]

-

Maintain a weight hourly space velocity (WHSV) in the range of 0.25 hr⁻¹ to 1.00 hr⁻¹.[3]

-

Collect and analyze the liquid product.

Quantitative Data

| Parameter | Two-Step (Liquid Phase) | One-Step (Vapor Phase) | Reference |

| Reactants | 2-Methylpyridine, Formaldehyde | 2-Methylpyridine, Formaldehyde | [2][3] |

| Catalyst | Sodium Hydroxide | Cs-ZSM-5 (3 wt%) | [2][3] |

| Temperature | Step 1: 130-160°C; Step 2: 90°C | 300°C | [2][3] |

| Pressure | 0.5 MPa | Not specified | [2] |

| Reactant Ratio | 2-Picoline:Formaldehyde (1:0.03 by wt) | Formaldehyde:2-Picoline (2:1 molar) | [2][3] |

| Conversion (2-Picoline) | Not specified | 65.7% | [3] |

| Selectivity (2M5VP) | Not specified | 81.1% | [3] |

| Purity | >98.5% | Not specified | [2] |

Synthesis Pathway

Caption: Condensation of 2-Methylpyridine with Formaldehyde.

Synthesis from 6-Methylnicotinaldehyde (Wittig-type Reaction)

This laboratory-scale synthesis provides a high-yield route to 2M5VP from 6-methylnicotinaldehyde.

Experimental Protocol

-

In a 2L four-necked flask, add 173 g of methyltriphenylphosphonium bromide and 400 ml of diethyl ether.

-

Cool the flask to below 5°C.

-

Add 57 g of potassium tert-butoxide in batches while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 1 hour to form the ylide.

-

In a separate vessel, prepare a solution of 6-methylnicotinaldehyde.

-

Slowly add the aldehyde solution dropwise to the ylide solution, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Filter the reaction mixture to remove the triphenylphosphine oxide by-product.

-

Concentrate the filtrate under reduced pressure (≤ 0.08 MPa) at 80°C.

-

Collect the distillate at 110-130°C. Add 1 g of methyl hydroquinone as a polymerization inhibitor during distillation.[4]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 6-Methylnicotinaldehyde, Methyltriphenylphosphonium bromide, Potassium tert-butoxide | [4] |

| Solvent | Diethyl ether | [4] |

| Reaction Temp. | Ylide formation: <5°C; Wittig reaction: <10°C | [4] |

| Reaction Time | Ylide formation: 1 h; Wittig reaction: 0.5 h | [4] |

| Yield | 74.9% | [4] |

| Purity (GC) | >99% | [4] |

Synthesis Pathway

Caption: Synthesis from 6-Methylnicotinaldehyde.

References

- 1. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 2. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

- 3. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-5-vinylpyridine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-vinylpyridine, a versatile heterocyclic compound with significant applications in polymer chemistry and as a potential building block in organic synthesis. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a summary of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to aid in its identification and characterization. Experimental protocols for its synthesis are outlined, and its relevance in contexts pertinent to drug development is discussed.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 5-ethenyl-2-methylpyridine, is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a vinyl group at the 5-position.[1]

Chemical Formula: C₈H₉N[1]

Molecular Weight: 119.16 g/mol [1]

CAS Number: 140-76-1[1]

SMILES: CC1=NC=C(C=C1)C=C[1]

InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a clear to faintly opalescent liquid under standard conditions.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 119.16 g/mol | [1] |

| Boiling Point | 181 °C | [2] |

| Density | ~0.978 g/cm³ | |

| Refractive Index | 1.5400-1.5454 at 20 °C | [1] |

| Flash Point | 74 °C | [2] |

| pKa (conjugate acid) | 5.67 | [1] |

| Vapor Pressure | 1.18 mmHg at 25 °C | [1] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Methyl Protons (-CH₃): A singlet around δ 2.4-2.6 ppm.

-

Vinyl Protons (-CH=CH₂): Three distinct signals in the δ 5.0-7.0 ppm region, exhibiting characteristic doublet of doublets patterns due to geminal and cis/trans couplings.

-

Pyridine Ring Protons: Three aromatic protons in the δ 7.0-8.5 ppm range, with splitting patterns determined by their positions on the ring.

¹³C NMR (Predicted):

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

-

Vinyl Carbons (-CH=CH₂): Two signals in the olefinic region, approximately δ 115-140 ppm.

-

Pyridine Ring Carbons: Five signals in the aromatic region, generally between δ 120-160 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 119.[1] The fragmentation pattern would likely involve the loss of a hydrogen atom to give a stable ion at m/z 118, which is often a significant peak in the spectrum.[1] Further fragmentation could involve the loss of a methyl radical (CH₃•) or cleavage of the vinyl group.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-vinylpyridine (2M5VP) is a heterocyclic aromatic compound of significant interest in polymer chemistry and increasingly in the pharmaceutical and drug development sectors. Its bifunctional nature, possessing both a reactive vinyl group and a nucleophilic pyridine ring, imparts a unique reactivity profile that allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the reactivity and stability of 2M5VP, with a focus on its polymerization, susceptibility to degradation, and its interactions in biological contexts. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key chemical pathways to facilitate its effective use and handling.

Chemical and Physical Properties

This compound is a clear to faintly opalescent liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N | [2] |

| Molecular Weight | 119.16 g/mol | [2] |

| CAS Number | 140-76-1 | [2] |

| Appearance | Clear to faintly opalescent liquid | [1] |

| Boiling Point | 181 °C | [3] |

| Melting Point | -14.3 °C (Anhydrous) | [2] |

| Flash Point | 74 °C | [3] |

| Density | 0.978 - 0.982 g/cm³ at 20 °C | |

| Vapor Pressure | 1.18 mmHg at 25 °C | [2] |

| pKa (conjugate acid) | 5.67 | [2] |

| Solubility | Soluble in water | |

| Refractive Index | 1.5400 - 1.5454 at 20 °C | [2] |

Reactivity Profile

The reactivity of 2M5VP is dominated by the interplay between the vinyl group and the pyridine ring. The vinyl group is susceptible to addition reactions and polymerization, while the nitrogen atom of the pyridine ring exhibits basic and nucleophilic properties.

Polymerization

The most significant aspect of 2M5VP's reactivity is its propensity to undergo polymerization, which can be initiated by radical, anionic, or cationic mechanisms. This reactivity is a double-edged sword: it is the basis for its use as a monomer in polymer synthesis, but it also represents a primary stability concern, leading to the formation of unwanted oligomers and polymers upon storage.

2.1.1. Radical Polymerization

Radical polymerization of vinylpyridines, including 2M5VP, can be initiated by thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization follows a typical chain-growth mechanism involving initiation, propagation, and termination steps. The rate of polymerization is dependent on monomer and initiator concentrations, as well as temperature.[4]

2.1.2. Anionic Polymerization

Anionic polymerization of 2M5VP can be initiated by strong nucleophiles such as organolithium compounds. This method can lead to the formation of "living" polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization proceeds via the nucleophilic attack of the initiator on the vinyl group, generating a carbanion that propagates by adding to subsequent monomer units.

Reactions of the Vinyl Group

The electron-withdrawing nature of the pyridine ring makes the vinyl group in 2M5VP an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

2.2.1. Michael Addition

Thiols, amines, and other nucleophiles can add across the double bond of the vinyl group. This reaction is particularly relevant in a biological context, where reactions with biological nucleophiles such as the thiol group of cysteine residues in proteins or glutathione can occur.[5][6][7][8][9][10][11][12] The kinetics of these Michael additions are influenced by the nature of the nucleophile, the solvent, and the pH.

Reactions of the Pyridine Ring

The nitrogen atom in the pyridine ring of 2M5VP is basic and can be protonated by acids to form pyridinium salts. It can also act as a nucleophile, reacting with electrophiles.

2.3.1. N-Oxidation

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.[13] The formation of the N-oxide can alter the electronic properties and biological activity of the molecule.

2.3.2. Biotransformation

In a biological system, the pyridine ring of 2M5VP can be a substrate for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes can catalyze a variety of oxidative reactions on the pyridine ring and the methyl group, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial in drug development to assess the pharmacokinetic profile and potential toxicity of 2M5VP-containing compounds.

Figure 1: Potential metabolic pathways of this compound mediated by Cytochrome P450 enzymes.

Stability Profile

The stability of 2M5VP is a critical consideration for its storage, handling, and use in formulations. The primary routes of degradation are polymerization, oxidation, and photodegradation.

Thermal Stability

Elevated temperatures can significantly accelerate the rate of polymerization of 2M5VP.[12] The monomer is typically stored under refrigeration and in the presence of a polymerization inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization.[14] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study its thermal stability and the kinetics of thermal decomposition.[15][16]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can initiate radical polymerization and other photochemical degradation reactions.[1][17][18][19] Photostability testing, as outlined in ICH guideline Q1B, should be performed to assess the light sensitivity of 2M5VP and to determine appropriate protective packaging.[1][17][18][19][20]

Hydrolytic Stability

This compound is not expected to undergo significant hydrolysis under neutral conditions due to the absence of readily hydrolyzable functional groups.[2] However, the basicity of the pyridine ring (pKa of the conjugate acid is 5.67) means that it will exist in a protonated form in acidic environments, which may influence its reactivity and stability.[2] Forced degradation studies under acidic and basic conditions are recommended to fully characterize its hydrolytic stability profile.

Shelf-Life and Storage

Due to its propensity for polymerization, the shelf-life of 2M5VP is limited. It should be stored in a cool, dark, and well-ventilated place, away from heat, light, and sources of ignition.[3] The presence of an appropriate inhibitor is crucial for extending its shelf-life.[14][21] Regular monitoring of the monomer's purity by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure its quality over time.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the reactivity and stability of this compound.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of 2M5VP and to develop stability-indicating analytical methods.[22][23]

Objective: To identify potential degradation products and degradation pathways of 2M5VP under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffer

-

HPLC system with UV or PDA detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis:

-

Prepare a solution of 2M5VP in 0.1 M HCl.

-

Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.

-

Repeat with 1 M HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

Prepare a solution of 2M5VP in 0.1 M NaOH.

-

Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with HCl, and dilute with mobile phase for HPLC analysis.

-

Repeat with 1 M NaOH if no significant degradation is observed.

-

-

Oxidative Degradation:

-

Prepare a solution of 2M5VP in 3% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a sample of neat 2M5VP in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

At various time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of 2M5VP in a photochemically transparent container to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][17][18][19][20]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC after the exposure period.

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

-

Peak purity analysis should be performed to ensure that the 2M5VP peak is free from co-eluting degradants.

Figure 2: Workflow for the forced degradation study of this compound.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying 2M5VP in the presence of its degradation products.[24][25][26][27]

Objective: To develop and validate an HPLC method capable of separating 2M5VP from all potential degradation products.

Instrumentation and Materials:

-

HPLC system with a UV/PDA detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted

-

Forced degraded samples of 2M5VP

Method Development:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 2M5VP using the PDA detector. This wavelength will be used for quantification.

-

Mobile Phase Optimization:

-

Start with a simple mobile phase, such as a mixture of acetonitrile and water or a phosphate buffer.

-

Employ a gradient elution to separate the parent compound from its degradation products. A typical starting gradient could be 5% to 95% acetonitrile over 20-30 minutes.

-

Adjust the mobile phase composition, pH, and gradient slope to achieve optimal resolution between all peaks.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Inject the forced degraded samples to demonstrate that the method can separate 2M5VP from its degradation products. Assess peak purity of the 2M5VP peak.

-

Linearity: Prepare a series of standard solutions of 2M5VP at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of 2M5VP at different concentration levels. The mean recovery should be within an acceptable range (e.g., 98-102%).

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 2M5VP that can be reliably detected and quantified.

-

Conclusion

This compound is a versatile molecule with a rich and complex reactivity profile. Its propensity for polymerization is a key feature for its application in materials science but also a primary stability concern that necessitates careful handling and storage. The vinyl group's susceptibility to Michael addition offers opportunities for bioconjugation and the synthesis of novel pharmaceutical derivatives. Understanding the metabolic fate of the pyridine moiety, particularly its interaction with cytochrome P450 enzymes, is critical for its application in drug development. This guide has provided a comprehensive overview of the reactivity and stability of 2M5VP, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers can better harness the potential of this valuable chemical entity while ensuring its safe and effective use.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 140-76-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]

- 8. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthonix, Inc > 140-76-1 | this compound [synthonix.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. azom.com [azom.com]

- 20. iagim.org [iagim.org]

- 21. 2-Vinylpyridine 97 100-69-6 [sigmaaldrich.com]

- 22. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. biomedres.us [biomedres.us]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. jocpr.com [jocpr.com]

A Comprehensive Guide to the Synonyms and Alternative Names of 2-Methyl-5-vinylpyridine

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a detailed compilation of synonyms and alternative names for the chemical compound 2-Methyl-5-vinylpyridine, ensuring accurate communication and information retrieval.

Chemical Identity

To establish a clear reference point, the primary identifiers for this compound are:

| Identifier | Value |

| IUPAC Name | 5-ethenyl-2-methylpyridine[1] |

| CAS Number | 140-76-1[1][2][3][4] |

| Molecular Formula | C8H9N[1][2][3][4] |

| Molecular Weight | 119.16 g/mol [1] |

Synonyms and Alternative Names

The following table summarizes the various names and identifiers used for this compound in scientific literature, chemical databases, and commercial catalogs. This comprehensive list aids in exhaustive searches and unambiguous identification of this compound.

| Category | Name |

| Systematic & Common Names | 5-Ethenyl-2-methylpyridine[1][2][3][4][5][6] |

| 2-Picoline, 5-vinyl-[1][2][3][7] | |

| 5-Vinyl-2-picoline[1][2][3][7] | |

| Pyridine, 5-ethenyl-2-methyl-[1][3] | |

| Pyridine, 2-methyl-5-vinyl-[1][2][7] | |

| 2,5-Methylvinylpyridine[1][2][7][8] | |

| 6-methyl-3-vinylpyridine[1] | |

| 5-Vinyl-ALPHA-picoline[2][8] | |

| Abbreviations & Codes | 2-MVP[1][2][5][6] |

| MVP[1][5][6] | |

| HSDB 6325[1][5][6] | |

| EINECS 205-432-5[1][2][5] | |

| BRN 0106229[1][5][6] | |

| Trade & Other Names | 2-Methyl-5-vinyl-pyridine[1] |

| 2-methyl-5-vinyl pyridine[1] | |

| 5-ethenyl-2-methyl-pyridine[1] | |

| 2-Methyl-5-vinylpridine[1][2][7][8] | |

| 5-Ethenyl-2-methypyridine[2][8] |

Logical Relationship of Chemical Names

The relationship between the primary IUPAC name and its common synonyms can be visualized as a hierarchical structure, where the systematic name provides the formal nomenclature and other names offer practical or historical alternatives.

Caption: Hierarchical relationship of names for this compound.

References

- 1. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abdurrahmanince.net [abdurrahmanince.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. 4 Vinylpyridine China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 6. This compound CAS 140-76-1 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 7. Pyridine, 5-ethenyl-2-methyl- [webbook.nist.gov]

- 8. This compound 140-76-1 - Career Henan Chemical Co. [coreychem.com]

A Technical Guide to 2-Methyl-5-vinylpyridine: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (MVP) is a versatile heterocyclic compound that serves as a crucial monomer in the synthesis of various polymers and as a valuable building block in the preparation of specialty chemicals and pharmaceutical intermediates. Its unique chemical structure, featuring a pyridine ring and a vinyl group, imparts specific reactivity and functionality, making it a compound of significant interest in both materials science and medicinal chemistry. This technical guide provides an in-depth overview of the commercial suppliers of this compound, detailed experimental protocols for its synthesis and polymerization, and its emerging applications in drug discovery.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for most research and development applications. The product is often stabilized with inhibitors such as tert-butylcatechol (TBC) to prevent spontaneous polymerization. Below is a summary of representative commercial offerings.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| BOC Sciences | Not Specified | 140-76-1 | C8H9N | 119.16 | Offers a range of related biochemicals and pharmaceutical ingredients.[] |

| ChemicalBook | ≥99% (by GC) | 140-76-1 | C8H9N | 119.18 | Provides detailed physical and chemical properties.[2] |

| PubChem Vendors | Varies | 140-76-1 | C8H9N | 119.16 | Aggregates data from multiple suppliers.[3] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Boiling Point | 181 °C | [2] |

| Flash Point | 74 °C | [2] |

| Density | ~0.98 g/cm³ | [4] |

| Refractive Index | 1.5400-1.5454 at 20 °C | [3] |

| pKa (conjugate acid) | 5.67 | [3] |

| Appearance | Clear to faintly opalescent liquid | [2] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Wittig reaction and the dehydrogenation of 2-methyl-5-ethylpyridine being common methods.

1. Synthesis via Wittig Reaction

This two-stage process involves the formation of a phosphonium ylide followed by its reaction with an aldehyde.

-

Stage 1: Methyltriphenylphosphonium Bromide with Potassium tert-Butoxide

-

In a 2 L four-necked flask, dissolve 173 g of methyltriphenylphosphonium bromide in 400 mL of diethyl ether.

-

Cool the flask to below 5 °C.

-

Slowly add 57 g of potassium tert-butoxide in portions, maintaining the temperature below 5 °C.

-

Continue stirring for 1 hour after the addition is complete.[5]

-

-

Stage 2: Reaction with 2-Methyl-5-formylpyridine

-

Slowly add a solution of 2-methyl-5-formylpyridine to the reaction mixture from Stage 1.

-

Control the addition rate to maintain the reaction temperature at or below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[5]

-

Filter off the triphenylphosphine oxide byproduct.

-

The filtrate is concentrated under reduced pressure, and the product is collected by distillation. A polymerization inhibitor, such as hydroquinone, should be added during distillation.[5]

-

2. Synthesis via Dehydrogenation of 2-Methyl-5-ethylpyridine

This method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at elevated temperatures.

-

Procedure:

-

Vaporize 2-methyl-5-ethylpyridine, optionally mixing it with an inert gas like nitrogen or carbon dioxide.

-

Pass the vapor through a reaction tube heated to a dehydrogenation temperature, typically between 500 °C and 800 °C.[6] The reaction tube can be packed with a catalyst such as tungstic oxide or ceric oxide on a support like silica.[6]

-

Condense the vapors exiting the reactor. The condensate will contain this compound and unreacted 2-methyl-5-ethylpyridine.

-

Separate the this compound from the unreacted starting material by fractional distillation.[6]

-

Polymerization of 2-Vinylpyridine (as a representative vinylpyridine)

The following protocol describes the solution polymerization of 2-vinylpyridine, which is analogous to the polymerization of this compound.

-

Materials:

-

2-Vinylpyridine (monomer)

-

Isopropyl alcohol (solvent)

-

Benzoyl peroxide (initiator)[7]

-

-

Procedure:

-

Dissolve 30 g of 2-vinylpyridine in 70 g of isopropyl alcohol in a round-bottom flask.

-

Add the desired amount of benzoyl peroxide initiator (e.g., 2-4 wt% relative to the monomer).[7]

-

Heat the reaction mixture to the desired temperature (e.g., 55-75 °C) with stirring.[7]

-

Continue the reaction for a set period (e.g., 6-24 hours) to achieve the desired monomer conversion.[7]

-

The resulting polymer can be isolated by precipitation in a non-solvent.

-

Applications in Drug Discovery and Development

While primarily known as a monomer, the pyridine functional group in this compound and its derivatives makes it a valuable scaffold in medicinal chemistry.

Role as a Precursor to M4 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators

Recent research has identified derivatives of 2-methyl-5-(1H-pyrazol-4-yl)pyridine as promising positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[8] The M4 receptor is a key target for the treatment of neurocognitive disorders.[8] PAMs of the M4 receptor can enhance the effect of the endogenous ligand, acetylcholine, offering a potential therapeutic strategy. The synthesis of these modulators often involves the modification of the this compound core.

Below is a conceptual workflow for the discovery of such M4 mAChR PAMs.

Caption: Workflow for the discovery of M4 mAChR PAMs.

The signaling pathway of the M4 muscarinic acetylcholine receptor, a Gi/o-coupled receptor, is a critical aspect of its function.

Caption: M4 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound is a commercially accessible and highly valuable chemical for a range of applications. Its utility as a monomer for creating functional polymers is well-established. Furthermore, its role as a versatile scaffold in medicinal chemistry is an area of growing interest, particularly in the development of novel therapeutics targeting challenging neurological disorders. The detailed protocols and application insights provided in this guide aim to support researchers and developers in leveraging the full potential of this important heterocyclic compound.

References

- 2. This compound | 140-76-1 [chemicalbook.com]

- 3. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]

- 8. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Legacy of Adhesion and Transformation: Historical Applications of Poly(2-methyl-5-vinylpyridine)

For Immediate Release

A comprehensive technical guide exploring the pivotal historical roles of poly(2-methyl-5-vinylpyridine) (P2M5VP) in various industrial applications. This document delves into the synthesis, experimental protocols, and quantitative data that defined its utility for researchers, scientists, and drug development professionals.

Poly(this compound), a versatile polymer, has played a significant, albeit sometimes overlooked, role in the advancement of several key industries throughout the 20th century. From the tires that mobilize nations to the purification of industrial wastewater, its unique chemical properties have been harnessed to solve critical manufacturing and environmental challenges. This whitepaper provides an in-depth look at the historical applications of P2M5VP, offering a rich repository of quantitative data, detailed experimental methodologies, and visual representations of key processes.

From Monomer to Polymer: The Foundation of a Versatile Material

The journey of poly(this compound) begins with its monomer, this compound. Historically, the synthesis of vinylpyridines was achieved through the condensation of formaldehyde with the corresponding methylpyridine.[1] This foundational process paved the way for the polymerization of this compound, creating a polymer with a unique combination of a flexible hydrocarbon backbone and the functional reactivity of the pyridine ring.

A common historical method for the polymerization of this compound was solution polymerization. The following protocol outlines a typical laboratory-scale synthesis:

Experimental Protocol: Solution Polymerization of this compound

Materials:

-

This compound (monomer)

-

Isopropyl alcohol (IPA) (solvent)

-

Benzoyl peroxide (BPO) (initiator)

Procedure:

-

A solution is prepared by dissolving 30g of this compound in 70g of isopropyl alcohol.

-

The initiator, benzoyl peroxide, is added to the monomer-solvent mixture. The initiator-to-monomer weight ratio can be varied, for example, between 2% and 4%, to control the polymerization process.

-

The reaction mixture is transferred to a suitable reaction vessel, such as a 250 mL round-bottom flask.

-

The flask is placed in a controlled temperature environment, with historical experiments conducted at temperatures ranging from 55°C to 75°C.

-

The reaction is allowed to proceed with continuous stirring for a period of 6 to 24 hours. The duration of the reaction influences the monomer conversion rate.

-

Upon completion, the resulting polymer solution can be used directly or the polymer can be precipitated and dried for further use.

Quantitative Data from a Historical Synthesis Study:

| Monomer | Initiator:Monomer (wt%) | Temperature (°C) | Time (h) | Monomer Conversion (%) |

| This compound | 4 | 55 | 6 | 62 |

| This compound | 4 | 55 | 24 | ~62 |

Table 1: Monomer conversion rates for the solution polymerization of this compound under varying conditions. Data synthesized from historical literature.

The Unsung Hero of the Highway: Tire Cord Adhesion

One of the most critical historical applications of poly(this compound) was in the tire industry. Specifically, it was a key component in the production of vinyl pyridine latex (VPL), an essential adhesive for bonding synthetic fibers like rayon, nylon, and polyester to rubber. This adhesion is crucial for the structural integrity and durability of modern tires.

VPL is a terpolymer latex, typically synthesized from butadiene, styrene, and 2-vinylpyridine. The pyridine groups in the polymer chain provide strong adhesion to the textile cords, while the butadiene and styrene components ensure compatibility and co-vulcanization with the rubber matrix of the tire.

Experimental Protocol: Emulsion Polymerization of Vinyl Pyridine Latex (VPL)

Materials (Parts by Mass):

-

Butadiene: 55-75

-

Styrene: 10-25

-

2-vinylpyridine: 5-20

-

Soft water: 140-150

-

Emulsifier (e.g., rosin soap, stearate soap): 2.5-5.5

-

Molecular weight regulator (e.g., tert-dodecyl mercaptan): 0.5-1

-

Initiator (e.g., potassium persulfate): 0.3-0.5

-

Terminator: 0.05-1

Procedure:

-

An aqueous phase is prepared by dissolving the emulsifiers and other water-soluble components in soft water.

-

The monomers (butadiene, styrene, and 2-vinylpyridine) and the molecular weight regulator are added to the aqueous phase under agitation to form an emulsion.

-

The initiator is added to the emulsion to start the polymerization reaction. The reaction is typically carried out in a reactor under controlled temperature and pressure (e.g., 50-55°C and 0.3-0.5 MPa).

-

The polymerization proceeds, and the solid content of the latex is monitored. Additional reactants may be added during the reaction to control the polymer properties.

-

Once the desired solid content is reached (e.g., 42%), a terminator is added to stop the polymerization.

-

The resulting VPL is then cooled and stored for use in tire cord dipping.

Historical Formulation of a Butadiene-Styrene-Vinylpyridine Latex:

| Component | Parts by Mass |

| Butadiene | 65 |

| Styrene | 10-25 |

| 2-vinylpyridine | 12.5 |

| Soft Water | 140-150 |

| Emulsifier | 1.3-10 |

| Rosin Soap | 2-4 |

| Stearate Soap | 0.5-1.5 |

| Diffusant | 0.5-1 |

| Electrolyte | 0.05-0.5 |

| Molecular Weight Regulator | 0.6 |

| Initiator | 0.3-0.5 |

| Terminator | 1 |

Table 2: A typical historical formulation for the emulsion polymerization of a vinyl pyridine latex for tire cord applications. Data sourced from historical patents.[2]

A Clearer Future: Applications in Water Treatment and Beyond

Beyond the realm of rubber and tires, poly(this compound) found historical use in several other important applications, leveraging its ability to interact with various substances.

Flocculating Agent: The cationic nature of the pyridine ring in P2M5VP made it an effective flocculant for wastewater treatment. It could neutralize the negative charges on suspended particles, causing them to agglomerate and settle, thus clarifying the water.[1] While specific quantitative data from historical industrial applications is scarce, its use in this area highlights its environmental utility.

Ore Flotation: In the mining industry, P2M5VP was historically used as an ore flotation agent.[1] Its selective adsorption onto certain mineral surfaces would alter their hydrophobicity, allowing for the separation of valuable minerals from gangue in the flotation process.

Dye Acceptor: The textile industry also found a use for P2M5VP as a dye acceptor.[1] By incorporating the polymer into synthetic fibers, the dyeability of these materials could be improved, as the pyridine units provided sites for dye molecules to attach, resulting in more vibrant and longer-lasting colors.

Pharmaceutical Coatings: There is historical evidence to suggest that the polymer of this compound was formerly used as a coating material for medicine tablets.[1] However, this application is no longer in practice.[1] The specific formulations and reasons for its discontinuation are not well-documented in readily available literature.

Conclusion

The historical applications of poly(this compound) demonstrate a remarkable versatility that has left a lasting impact on multiple industries. From its crucial role in ensuring the safety and performance of automotive tires to its contributions to cleaner water and more colorful textiles, P2M5VP stands as a testament to the power of polymer chemistry to address complex technological challenges. While some of its historical applications have been superseded by newer materials, the foundational knowledge gained from its use continues to inform the development of advanced polymers today. This technical guide serves as a valuable resource for understanding the scientific and industrial legacy of this important polymer.

References

Methodological & Application

Polymerization Techniques for 2-Methyl-5-vinylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary polymerization techniques applicable to 2-Methyl-5-vinylpyridine (M5VP). The information is intended to guide researchers in the synthesis of poly(this compound) (PM5VP) and its copolymers for various applications, including in the development of drug delivery systems.[1] The protocols provided are based on established methods for structurally similar vinylpyridine monomers and should be adapted and optimized for M5VP.

Introduction to this compound Polymerization

This compound is a functional monomer that can be polymerized through several methods, including free radical, anionic, and controlled radical polymerization techniques.[2][3] The resulting polymer, PM5VP, is a cationic polymer with applications in coatings, adhesives, and as a material for polymer modification.[4] Its pyridine functionality allows for further reactions, making it a versatile platform for creating functional materials.[4] Copolymers of M5VP, for instance with N-vinylpyrrolidone, have been explored for their potential in enhancing the efficacy of cytostatic drugs.[5]

Polymerization Techniques Overview

The choice of polymerization technique significantly impacts the resulting polymer's properties, such as molecular weight, molecular weight distribution (polydispersity index or PDI), and architecture. The primary methods for polymerizing vinylpyridines are:

-

Free Radical Polymerization: A robust and widely used technique, though it offers limited control over the polymer structure.[6][7]

-

Anionic Polymerization: Allows for the synthesis of polymers with well-defined molecular weights and narrow PDIs.[8][9][10]

-

Controlled Radical Polymerization (CRP):

-

Atom Transfer Radical Polymerization (ATRP): A versatile method for producing well-defined polymers and complex architectures like block copolymers.[11]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Compatible with a wide range of monomers and functional groups.[12][13]

-

Nitroxide-Mediated Polymerization (NMP): Another controlled radical technique for synthesizing polymers with controlled characteristics.[14]

-

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes typical quantitative data obtained for the polymerization of vinylpyridines, which can serve as a reference for the polymerization of M5VP.

| Polymerization Technique | Monomer | Initiator/Catalyst System | Solvent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| Free Radical | 2-Vinylpyridine | Benzoyl peroxide (BPO) | Isopropyl alcohol | 55-75 | 6-24 | - | >1.5 | [15] |

| Anionic | 2-Vinylpyridine | sec-Butyllithium | THF | -78 | - | 2,200 - 21,100 | 1.11 - 1.15 | [16] |

| ATRP | 2-Vinylpyridine | 1-Phenylethyl chloride / CuCl / Me6TREN | 2-propanol | 40 | - | - | 1.1 - 1.2 | [17] |

| ATRP | 4-Vinylpyridine | Methyl 2-chloropropionate / CuCl / Me6TREN | DMF | 40 | - | 9,600 | 1.2 | [18] |

| RAFT | 2-Vinylpyridine | AIBN / Cumyl dithiobenzoate | Bulk | 60 | - | 7,900 | 1.10 - 1.25 | [12][19][20] |

| RAFT | 4-Vinylpyridine | AIBN / Cumyl dithiobenzoate | Bulk | 60 | - | 8,500 | 1.10 - 1.25 | [12][19][20] |

| NMP | 2-Vinylpyridine | TEMPO / BPO / Acetic anhydride | Bulk | 95 | - | - | Narrow | [14] |

Experimental Protocols

Note: These protocols are generalized based on literature for vinylpyridines and should be optimized for this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line techniques, especially for anionic and controlled radical polymerizations.

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a solution polymerization method.

Materials:

-

This compound (M5VP), inhibitor removed

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., Isopropyl alcohol, Toluene, or DMF)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Purify the M5VP monomer by passing it through a column of basic alumina to remove the inhibitor.

-

In a round-bottom flask, dissolve the desired amount of M5VP in the chosen anhydrous solvent. A typical monomer concentration is 1-2 M.

-

Add the initiator (BPO or AIBN). The initiator concentration is typically 0.1-1 mol% relative to the monomer.

-

Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a positive pressure of inert gas.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or diethyl ether).

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Protocol 2: Anionic Polymerization of this compound

This protocol requires stringent anhydrous and anaerobic conditions.

Materials:

-

This compound (M5VP), freshly distilled from CaH₂

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

sec-Butyllithium (sec-BuLi) or another suitable organolithium initiator

-

Anhydrous methanol for termination

-

Schlenk flask with a magnetic stir bar

-

Syringes and needles for transfer under inert atmosphere

Procedure:

-

Assemble the Schlenk flask and bake it under vacuum to remove moisture.

-

Introduce the desired amount of anhydrous THF into the flask via cannula transfer.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add the purified M5VP monomer to the cold THF via syringe.

-

Initiate the polymerization by adding the calculated amount of sec-BuLi solution dropwise via syringe. The solution should develop a characteristic color.

-

Allow the polymerization to proceed at -78 °C for the desired time.

-

Terminate the polymerization by adding a small amount of anhydrous methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer in a non-solvent, collect by filtration, and dry under vacuum.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol describes a typical ATRP setup.

Materials:

-